molecular formula C22H20O5 B2785301 isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 622806-56-8

isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2785301
CAS No.: 622806-56-8
M. Wt: 364.397
InChI Key: UROZBGGGZQGOBX-CAMSTOTOSA-N
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Description

The compound isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 622806-56-8) is a heterocyclic aurone derivative characterized by a benzofuran core substituted with a 3-phenylallylidene group at the C2 position and an isopropyl acetoxy moiety at C4.

Properties

IUPAC Name

propan-2-yl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-15(2)26-21(23)14-25-17-11-12-18-20(13-17)27-19(22(18)24)10-6-9-16-7-4-3-5-8-16/h3-13,15H,14H2,1-2H3/b9-6+,19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROZBGGGZQGOBX-CAMSTOTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzofuran moiety, which is known to contribute to various biological activities. The molecular formula is C22H23O5C_{22}H_{23}O_5, with a molecular weight of approximately 365.42 g/mol. Its structural features include:

  • Benzofuran ring : Implicated in anti-inflammatory and anticancer activities.
  • Allylidene group : Associated with various biological interactions.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer effects. For instance, studies on similar compounds have shown that they can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

CompoundCancer TypeMechanism of ActionReference
Benzofuran derivative ABreast cancerInduces apoptosis via caspase activation
Benzofuran derivative BColon cancerInhibits cell proliferation

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Studies have shown that benzofuran derivatives can inhibit lipoxygenase (LOX) activity, which is crucial in the inflammatory response.

CompoundInhibition Rate (%)Target EnzymeReference
Compound C85%LOX
Compound D78%COX-2

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs).
  • Antioxidant Activity : Scavenging free radicals, thus reducing oxidative stress.

Study 1: Anticancer Efficacy

A study conducted on a series of benzofuran derivatives, including the target compound, demonstrated significant anticancer activity against human breast cancer cell lines. The results showed a dose-dependent increase in apoptosis markers such as cleaved PARP and annexin V positivity.

Study 2: Anti-inflammatory Activity

In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests its potential as an anti-inflammatory agent.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of isopropyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies suggest that it can inhibit the growth of several pathogenic bacteria and fungi. This antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various models. It appears to modulate inflammatory cytokines and reduce oxidative stress markers, making it a candidate for further investigation in inflammatory disease models.

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for potential use in drug development. Its structure allows for modifications that could enhance potency and selectivity towards specific biological targets.

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry reported that derivatives of isopropyl 2-(...) exhibited significant cytotoxic effects on MCF7 breast cancer cells with IC50 values in the low micromolar range. The study suggested that structural modifications could further enhance efficacy against resistant cancer types .
  • Antimicrobial Studies : A recent investigation found that isopropyl 2-(...) displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to membrane disruption, leading to cell lysis .
  • Inflammation Models : In vivo studies indicated that treatment with isopropyl 2-(...) significantly reduced paw edema in rat models of inflammation, suggesting its potential as an anti-inflammatory agent .

Summary Table of Applications

Application AreaActivity TypeKey Findings
AnticancerCytotoxicitySelective against cancer cell lines
AntimicrobialBactericidalEffective against S. aureus and E. coli
Anti-inflammatoryEdema ReductionSignificant reduction in inflammation markers

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound belongs to a family of aurone derivatives with modifications at the C2 and C6 positions. Key analogues include:

Compound Name Substituent at C2 Substituent at C6 Key Features
Target Compound (CAS 622806-56-8) (E)-3-phenylallylidene Isopropyl acetoxy Z/E stereochemistry; phenylallylidene enhances π-conjugation
(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-(((Z)-3-oxo-2-(quinolin-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate (B1) Quinolin-2-ylmethylene Acetoxymethyl-tetrahydro-2H-pyran Higher molecular weight (HRMS [M+H]+: 620.1763); antitumor activity
(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-(((Z)-3-oxo-2-(quinolin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate (B2) Quinolin-3-ylmethylene Acetoxymethyl-tetrahydro-2H-pyran Increased melting point (211.1–211.5°C) vs. B1 (189.9–190.2°C)
Propan-2-yl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 686282-61-1) 4-Methoxybenzylidene Isopropyl acetoxy Electron-donating methoxy group; 99% purity
Isopropyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate 2,4,5-Trimethoxybenzylidene Isopropyl acetoxy Multiple methoxy groups enhance solubility

Physicochemical Properties

  • Melting Points: B1: 189.9–190.2°C B2: 211.1–211.5°C The higher melting point of B2 compared to B1 suggests stronger intermolecular forces due to the quinolin-3-ylmethylene substituent’s planar rigidity.
  • Synthetic Yields: B1: 65% B2: 62% Lower yield for B2 may reflect steric challenges during quinolin-3-ylmethylene incorporation.

Analytical Characterization

  • HRMS : B1/B2 were confirmed via high-resolution mass spectrometry (e.g., [M+H]+ 620.1763 for B1) .
  • NMR: Distinct proton environments (e.g., δ 8.20 ppm for quinoline protons in B1) differentiate analogues .

Crystallographic Analysis

  • Tools like SHELXL and ORTEP-3 are critical for resolving Z/E configurations and confirming molecular geometries. The target compound’s stereochemistry would require similar refinement protocols.

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